molecular formula C9H5BrClN B1445660 6-Bromo-3-chloroquinoline CAS No. 1416438-95-3

6-Bromo-3-chloroquinoline

Cat. No. B1445660
CAS RN: 1416438-95-3
M. Wt: 242.5 g/mol
InChI Key: HLYGTTGTBSWNMF-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroquinoline is a nitrogen-containing heterocyclic compound . It is widely recognized in the field of pharmaceutical research. It has a molecular weight of 242.5 .


Synthesis Analysis

The synthesis of this compound involves a reaction with phosphorus and acetic acid at 120 degrees Celsius for 5 hours . The yield of this reaction is 68.4% .


Molecular Structure Analysis

The molecular formula of this compound is C9H5BrClN . The InChI code is 1S/C9H5BrClN/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9/h1-5H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, well-ventilated place with the container kept tightly closed .

Scientific Research Applications

Synthesis and Structural Analysis

6-Bromo-3-chloroquinoline and its derivatives are primarily used as intermediates in synthesizing various aryl quinoline compounds. A study by Zhou et al. (2022) focused on the synthesis and crystal structure of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline, utilizing techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are essential for confirming compound structures and understanding their physical and chemical properties (Zhou et al., 2022).

Antifungal Activity

Research by Gershon et al. (1996) explored the antifungal properties of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols. They tested these compounds against various fungi, finding that compounds with chlorine in the 3 position were generally more effective. This study highlights the potential of this compound derivatives in developing new antifungal agents (Gershon et al., 1996).

Antimicrobial and Antimalarial Agents

A study by Parthasaradhi et al. (2015) reported the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, demonstrating their antimicrobial and antimalarial activities. This research indicates the potential of this compound in developing treatments for infectious diseases (Parthasaradhi et al., 2015).

Novel Drug Synthesis

The compound has been used as an intermediate in the synthesis of various pharmaceuticals. For instance, Sun Tie-min (2009) explored the synthesis of a quinoline-TMC-207 derivative, an anti-TB drug, from 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline. Such studies illustrate the role of this compound in creating new therapeutic agents (Sun Tie-min, 2009).

Safety and Hazards

6-Bromo-3-chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

6-bromo-3-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYGTTGTBSWNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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